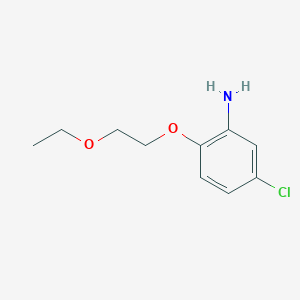

5-Chloro-2-(2-ethoxyethoxy)aniline

Description

BenchChem offers high-quality 5-Chloro-2-(2-ethoxyethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(2-ethoxyethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(2-ethoxyethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO2/c1-2-13-5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,2,5-6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMEAIUGYVNPPMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=C(C=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Chloro-2-(2-ethoxyethoxy)aniline: Structural Profiling, Synthesis, and Applications in Modern Drug Design

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of an active pharmaceutical ingredient (API). 5-Chloro-2-(2-ethoxyethoxy)aniline (CAS: 946772-83-4) represents a highly specialized, privileged scaffold[1]. By combining the metabolic stability of a halogenated aromatic ring with the solubility-enhancing properties of a mini-PEG ether chain, this compound serves as a critical intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors and GPCR modulators.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic methodology, and outlines its integration into contemporary drug discovery workflows.

Structural Rationale in Medicinal Chemistry

Aniline and its substituted derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals[2]. However, the specific substitution pattern of 5-Chloro-2-(2-ethoxyethoxy)aniline offers three distinct advantages for drug design:

-

The 5-Chloro Substituent (Lipophilicity & Stability): The chlorine atom at the meta-position (relative to the ether) acts as a lipophilic handle. It blocks potential sites of oxidative metabolism by cytochrome P450 enzymes and provides an opportunity for halogen bonding within hydrophobic protein pockets.

-

The 2-Ethoxyethoxy Group (Solvation & PK Modulation): Standard alkyl chains often render a molecule excessively lipophilic, leading to poor oral bioavailability and high plasma protein binding. The 2-ethoxyethoxy group functions as a miniature polyethylene glycol (PEG) chain. The inclusion of such ether linkages has been empirically demonstrated to increase water solubility by up to 80-fold compared to purely aliphatic chains[3], drastically improving the molecule's dissolution profile.

-

The Aniline Nitrogen (Target Engagement): The primary amine serves as a versatile synthetic node (e.g., for amidation or cross-coupling) and frequently acts as a critical hydrogen-bond donor in the final API, interacting with key residues such as the hinge region of kinases.

Caption: Structure-property relationships of the functional groups in 5-Chloro-2-(2-ethoxyethoxy)aniline.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this intermediate is crucial for anticipating its behavior during scale-up and downstream functionalization. The balance between the lipophilic chlorine and the hydrophilic ether chain optimizes the partition coefficient, while the electronic effects of the substituents govern the reactivity of the amine.

| Property | Value | Rationale / Impact on Development |

| CAS Number | 946772-83-4 | Unique identifier for regulatory tracking and procurement[1]. |

| Molecular Formula | C10H14ClNO2 | Defines mass and isotopic distribution (Cl-35/Cl-37 ratio of 3:1). |

| Molecular Weight | 215.68 g/mol | Low MW allows for downstream additions without exceeding Lipinski's Rule of 5[1]. |

| Predicted pKa | 3.62 ± 0.10 | Weakly basic; remains unprotonated at physiological pH (7.4), ensuring membrane permeability[1]. |

| Predicted Boiling Point | 334.2 ± 32.0 °C | High boiling point necessitates high-vacuum distillation for purification[1]. |

| Density | 1.175 ± 0.06 g/cm³ | Relevant for volumetric scaling and phase separations in process chemistry[1]. |

Synthetic Methodology: A Self-Validating Protocol

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating—meaning the chemistry itself provides visual or analytical feedback to confirm success at each stage. The most efficient route to 5-Chloro-2-(2-ethoxyethoxy)aniline is a two-step sequence starting from 4-chloro-2-nitrophenol.

Step 1: Williamson Ether Synthesis

Objective: Alkylation of the phenolic hydroxyl group.

Causality: Potassium carbonate (

-

Setup: Charge a dry, nitrogen-flushed reactor with 4-chloro-2-nitrophenol (1.0 equiv) and anhydrous DMF (5 vol).

-

Deprotonation: Add

(1.5 equiv). Self-Validation: The solution will immediately turn deep red/orange, confirming the formation of the highly conjugated phenoxide anion. -

Alkylation: Dropwise addition of 1-bromo-2-(2-ethoxyethoxy)ethane (1.1 equiv). Heat to 80°C for 4 hours.

-

Workup: Quench with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with 1M NaOH. Self-Validation: The disappearance of the red color in the aqueous wash confirms the complete consumption of the unreacted phenolic starting material.

-

Result: Isolation of 4-chloro-2-(2-ethoxyethoxy)-1-nitrobenzene.

Step 2: Chemoselective Nitro Reduction

Objective: Reduction of the nitro group to the target aniline.

Causality: Standard palladium-catalyzed hydrogenation (

-

Setup: Dissolve the intermediate from Step 1 in an Ethanol/Water mixture (4:1). Add

(2.0 equiv) and Iron powder (5.0 equiv, 325 mesh). -

Reaction: Reflux at 85°C for 2 hours.

-

Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Self-Validation: The filtrate should be pale yellow to colorless, indicating the absence of the nitro compound. Extract with EtOAc.

-

Result: 5-Chloro-2-(2-ethoxyethoxy)aniline is obtained.

Caption: Synthetic workflow from starting material to the target aniline and downstream API application.

Analytical Validation Standards

To ensure the integrity of the building block before deploying it into expensive, late-stage API synthesis, rigorous analytical validation is required.

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Method: C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

-

Validation Marker: The mass spectrum must show a distinct

peak at m/z 216.0. Crucially, the spectrum must exhibit a characteristic M+2 isotope peak at m/z 218.0 with approximately 33% relative abundance, definitively confirming the presence of the intact chlorine atom.

-

-

Proton Nuclear Magnetic Resonance (

-NMR, 400 MHz,-

Validation Marker: The broad singlet corresponding to the

protons should appear around

-

References

Sources

- 1. 946772-83-4 CAS MSDS (5-CHLORO-2-(2-ETHOXYETHOXY)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Versatility of Substituted Anilines

An in-depth technical guide to 5-Chloro-2-(2-ethoxyethoxy)aniline, a valuable building block in modern chemistry, is presented for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on scientific integrity and practical insights.

Substituted anilines are a cornerstone of medicinal chemistry and materials science, serving as versatile scaffolds for a wide range of applications.[1] Their unique structural and electronic properties, which can be finely tuned through substitution, make them indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] The aniline moiety's ability to form crucial hydrogen bonds and participate in various non-covalent interactions with biological targets makes it a "privileged structure" in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.[1][3]

The subject of this guide, 5-Chloro-2-(2-ethoxyethoxy)aniline, is a member of this important class of compounds. The presence of a chlorine atom, an ethoxyethoxy group, and the aniline core provides a unique combination of steric and electronic features that can be exploited in the design of novel molecules with specific biological activities. While direct documentation of this specific molecule is limited, its properties and synthetic routes can be understood through the extensive research on analogous substituted anilines.

CAS Number and Physicochemical Properties

A specific CAS (Chemical Abstracts Service) number for 5-Chloro-2-(2-ethoxyethoxy)aniline is not readily found in major chemical databases, suggesting it may be a novel or less common compound. However, based on its structure, we can predict its key physicochemical properties. The properties of aniline derivatives are significantly influenced by the nature and position of substituents on the aromatic ring.[4][5][6] For instance, electron-donating groups generally increase the basicity (pKa) of the aniline, while electron-withdrawing groups decrease it.[4][5]

| Property | Predicted Value/Information |

| Molecular Formula | C10H14ClNO2 |

| Molecular Weight | 215.68 g/mol |

| Appearance | Likely a liquid or low-melting solid |

| pKa | The ethoxyethoxy group is weakly electron-donating, which would slightly increase the pKa relative to aniline (pKa ≈ 4.6). The para-chloro substituent is electron-withdrawing, which would decrease the pKa. The net effect would likely result in a pKa slightly lower than that of aniline. |

| Solubility | Expected to have low solubility in water and good solubility in common organic solvents like ethanol, methanol, and dichloromethane. |

Synthesis and Reaction Mechanisms

The synthesis of 5-Chloro-2-(2-ethoxyethoxy)aniline can be approached through established synthetic methodologies for forming ether linkages and preparing anilines. A plausible and efficient synthetic strategy involves a two-step process: the formation of the ether bond followed by the reduction of a nitro group.

Synthetic Pathway Overview

A common route would start with a readily available precursor like 4-chloro-2-nitrophenol. The synthesis would proceed via a Williamson ether synthesis to introduce the 2-ethoxyethoxy side chain, followed by the reduction of the nitro group to the desired aniline.

Caption: General synthetic pathway for 5-Chloro-2-(2-ethoxyethoxy)aniline.

Experimental Protocols

Protocol 1: Synthesis of 1-Chloro-2-(2-ethoxyethoxy)-4-nitrobenzene (Intermediate)

This protocol describes the Williamson ether synthesis to form the ether linkage.[7][8][9][10] This reaction proceeds via an SN2 mechanism where the phenoxide ion acts as a nucleophile.[9][10][11]

-

Materials:

-

4-Chloro-2-nitrophenol

-

2-Bromoethyl ethyl ether (or 2-chloroethyl ethyl ether)

-

Potassium carbonate (K2CO3) or sodium hydride (NaH) as a base

-

Acetone or N,N-dimethylformamide (DMF) as a solvent

-

Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer.

-

-

Procedure:

-

To a stirred solution of 4-chloro-2-nitrophenol in the chosen solvent, add the base (e.g., 1.5 equivalents of K2CO3).

-

Add 2-bromoethyl ethyl ether (1.2 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired intermediate.

-

Protocol 2: Synthesis of 5-Chloro-2-(2-ethoxyethoxy)aniline (Final Product)

This protocol describes the reduction of the nitro group to an aniline.[2][12]

-

Materials:

-

1-Chloro-2-(2-ethoxyethoxy)-4-nitrobenzene

-

Tin(II) chloride dihydrate (SnCl2·2H2O) and concentrated hydrochloric acid (HCl), or hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

-

Ethyl acetate or ethanol as a solvent.

-

Sodium bicarbonate (NaHCO3) or sodium hydroxide (NaOH) solution for neutralization.

-

-

Procedure (using SnCl2/HCl):

-

Dissolve the nitro-intermediate in ethyl acetate or ethanol.

-

Add an excess of SnCl2·2H2O (typically 3-5 equivalents) and concentrated HCl.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully neutralize it with a saturated solution of NaHCO3 or a dilute NaOH solution until the pH is basic.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or distillation under reduced pressure.

-

Applications in Research and Drug Development

Substituted anilines are of paramount importance in drug discovery.[1][3][13][14] The chloro and alkoxy substituents in 5-Chloro-2-(2-ethoxyethoxy)aniline can significantly influence its pharmacological properties.[15] Chloro-containing molecules are prevalent in FDA-approved drugs, contributing to improved metabolic stability and binding affinity.[16]

This compound is a valuable precursor for synthesizing molecules with a wide range of pharmacological activities, particularly in oncology.[14] For instance, substituted anilines are core components of many kinase inhibitors.[3][14]

Caption: Aniline derivatives as ATP-competitive kinase inhibitors.

Analytical Characterization

The characterization of a newly synthesized compound like 5-Chloro-2-(2-ethoxyethoxy)aniline is crucial to confirm its structure and purity.[17] A combination of spectroscopic and chromatographic techniques is employed.[17][18][19]

Spectroscopic and Chromatographic Workflow

Caption: Typical workflow for the characterization of a synthesized aniline derivative.

Expected Spectral Data

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons, the protons of the ethoxyethoxy group, and a broad singlet for the amine protons.[20]

-

¹³C NMR: The spectrum would display signals for all the unique carbon atoms in the molecule, including those in the aromatic ring and the aliphatic side chain.[20]

-

IR Spectroscopy: Key absorption bands would be observed for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-O stretching of the ether (around 1050-1150 cm⁻¹), and C-Cl stretching.[20][21]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.[17]

Safety and Handling

Aromatic amines, including chloroanilines, should be handled with care due to their potential toxicity.[22][23][24][25][26][27] They can be harmful if inhaled, ingested, or absorbed through the skin.[22][25][26]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[24] Work in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[24]

-

Disposal: Dispose of waste according to local regulations for hazardous materials.

References

-

Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. [Link]

-

The Crucial Role of 3-Chloroaniline in Modern Chemical Synthesis. (n.d.). Apolloscientific. [Link]

-

Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115. [Link]

-

Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. ResearchGate. [Link]

-

Cole, A. J., & Douglas, J. S. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(3), 253-256. [Link]

-

ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

Environment, Health and Safety. (n.d.). Appendix I - Hazards Of Functional Groups. [Link]

-

Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. [Link]

-

Rawsource. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

-

Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]

-

ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

Rawsource. (2024, July 3). What are Amines? Structure, Types, Applications, and Safety. [Link]

-

Szatylowicz, H., Siodla, T., Stasyuk, O. A., & Krygowski, T. M. (2015). Towards physical interpretation of substituent effects: the case of meta- and para-substituted anilines. RSC Publishing. [Link]

-

Al-Zoubi, W., Al-Jaber, H., & Al-Masri, H. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 26(11), 3125. [Link]

-

Williamson Ether Synthesis. (n.d.). University of California, Irvine. [Link]

-

Journal of Analytical Science and Technology. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Link]

-

Wikipedia. (n.d.). Ullmann condensation. [Link]

-

RSC Publishing. (2021, June 14). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. [Link]

-

PubChem. (n.d.). 5-Chloro-2-(2-chlorophenoxy)aniline. [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

Molecules. (2012). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. [Link]

-

SynArchive. (n.d.). Ullmann Condensation. [Link]

- Google Patents. (n.d.). US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines.

-

Misbahi, H., Brouant, P., & Barbe, J. (2003). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Il Farmaco, 58(4), 335-337. [Link]

-

Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

- Google Patents. (n.d.). WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline.

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

-

BYJU'S. (n.d.). Ullmann Reaction. [Link]

- Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.

- Google Patents. (n.d.).

-

European Patent Office. (n.d.). Process for the preparation of 2-chloro and 2,6-dichloroanilines - EP 0500156 A1. [Link]

-

PubChemLite. (n.d.). 5-chloro-2-(2-methoxyethoxy)aniline (C9H12ClNO2). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. echemi.com [echemi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. afit.edu [afit.edu]

- 5. researchgate.net [researchgate.net]

- 6. journaleras.com [journaleras.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. gold-chemistry.org [gold-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. cresset-group.com [cresset-group.com]

- 14. benchchem.com [benchchem.com]

- 15. drughunter.com [drughunter.com]

- 16. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]

- 24. diplomatacomercial.com [diplomatacomercial.com]

- 25. researchgate.net [researchgate.net]

- 26. rawsource.com [rawsource.com]

- 27. 3-Chloroaniline: Applications in the Chemical Industry, Production Methods and Toxic Properties_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-Alkoxy Substituted 5-Chloroaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-alkoxy substituted 5-chloroaniline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a diverse range of biological targets.[1] The specific arrangement of the electron-donating alkoxy group, the electron-withdrawing chlorine atom, and the reactive aniline amine provides a unique combination of physicochemical properties. This guide delves into the synthesis, structure-activity relationships (SAR), and key applications of this versatile chemical motif, with a particular focus on its role in the development of kinase inhibitors and other therapeutic agents. Detailed experimental protocols and workflow diagrams are provided to serve as a practical resource for professionals in the field.

Introduction: The Strategic Importance of the Scaffold

The 2-alkoxy-5-chloroaniline core is a highly valued building block in drug discovery. Its utility stems from a combination of factors:

-

Modulated Basicity: The aniline nitrogen's basicity is fine-tuned by the electronic effects of the ring substituents. The ortho-alkoxy group is electron-donating through resonance, while the para-chloro group is electron-withdrawing through induction. This electronic balance is critical for forming key interactions, such as hydrogen bonds in the hinge region of protein kinases.[2]

-

Metabolic Stability: The chlorine atom can enhance metabolic stability by blocking potential sites of oxidation on the aromatic ring, a crucial factor in improving a drug candidate's pharmacokinetic profile.[1][3]

-

Lipophilicity and Permeability: The presence of both a chloro and an alkoxy group allows for the modulation of the molecule's overall lipophilicity, which is essential for optimizing membrane permeability and oral bioavailability.[1]

-

Synthetic Versatility: The aniline amine serves as a versatile handle for a wide range of chemical transformations, most notably in the formation of ureas, amides, and sulfonamides, or in coupling reactions to build more complex heterocyclic systems.

This combination of features makes the scaffold particularly suitable for developing targeted therapies, especially in oncology.

Core Synthesis Strategies

The primary challenge in synthesizing 2-alkoxy-5-chloroaniline derivatives is the regioselective introduction of the alkoxy group. Two principal synthetic routes are commonly employed, starting from either 2,4-dichloronitrobenzene or 4-chloro-2-nitrophenol.

Route A: Nucleophilic Aromatic Substitution (SNAr) from 2,4-Dichloronitrobenzene

This is often the preferred industrial route due to the low cost of starting materials. The high activation of the chlorine atom at the 2-position by the adjacent nitro group facilitates a regioselective SNAr reaction with an alkoxide.

-

Causality: The nitro group is strongly electron-withdrawing, which stabilizes the negatively charged Meisenheimer complex intermediate, particularly when the nucleophilic attack occurs at the ortho or para positions. The ortho position (C2) is more activated than the para position (C4), allowing for selective substitution under controlled conditions.

Workflow for SNAr Synthesis:

Caption: General workflow for synthesizing 2-alkoxy-5-chloroanilines via SNAr.

Route B: Williamson Ether Synthesis from 4-Chloro-2-nitrophenol

This route offers excellent regioselectivity and is suitable for introducing a wider variety of, or more complex, alkyl groups.

-

Causality: The phenolic proton is acidic and can be easily removed by a suitable base (e.g., K₂CO₃, NaH) to form a phenoxide. This potent nucleophile then displaces a halide from an alkyl halide (or a similar electrophile) to form the desired ether linkage.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The 2-alkoxy-5-chloroaniline moiety is a prominent feature in numerous small-molecule kinase inhibitors. These drugs are designed to block the activity of protein kinases, enzymes that play a critical role in cell signaling pathways that, when dysregulated, can lead to diseases like cancer.[4]

Case Study: Checkpoint Kinase 1 (Chk1) Inhibitors

Chk1 is a critical protein in the DNA damage response pathway. Inhibiting Chk1 can sensitize cancer cells to traditional chemotherapies. A series of potent and selective Chk1 inhibitors were developed based on a 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea scaffold.[5]

-

Mechanism of Action: The urea linkage forms crucial hydrogen bonds with the kinase hinge region. The 2-alkoxy-5-chloroaniline fragment occupies a hydrophobic pocket, with the alkoxy group contributing to binding affinity and the chloro group enhancing overall potency and favorable pharmacokinetic properties.[5]

Structure-Activity Relationship (SAR) Insights:

The length and nature of the alkoxy group (R) have a significant impact on inhibitory activity.

| Compound | R Group | Chk1 IC₅₀ (nM) | Cellular Potentiation |

| 2a | -CH₃ | 10 | Moderate |

| 2c | -CH₂CH₃ | 6 | High |

| 2e | -CH₂CH₂CH₃ | 3 | Very High |

| 2f | -CH(CH₃)₂ | 8 | High |

Data adapted from a study on Chk1 inhibitors.[5] The cellular potentiation describes the ability of the compound to enhance the cancer-killing effect of chemotherapy drugs like doxorubicin or camptothecin.[5]

Key SAR Observations:

-

A linear three-carbon chain (n-propoxy, 2e ) provided the optimal potency.[5]

-

Increasing the chain length beyond three carbons or introducing branching (isopropoxy, 2f ) slightly decreased activity, suggesting a defined size and shape for the hydrophobic binding pocket.[5]

-

The methoxy derivative (2a ) was the least potent among this series, highlighting the importance of optimizing the alkoxy substituent to maximize hydrophobic interactions.[5]

Logical Flow for SAR-Driven Optimization:

Caption: Iterative cycle for lead optimization based on SAR data.

Detailed Experimental Protocols

The following protocols are provided as representative examples for the synthesis and functionalization of a 2-alkoxy-5-chloroaniline derivative.

Protocol 1: Synthesis of 5-Chloro-2-propoxyaniline

Objective: To synthesize the target aniline via the Williamson ether synthesis route.

Materials:

-

4-Chloro-2-nitrophenol

-

1-Bromopropane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Iron powder (Fe)

-

Ammonium Chloride (NH₄Cl)

-

Ethanol

-

Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

Part A: Ether Synthesis (Alkylation)

-

To a round-bottom flask equipped with a reflux condenser, add 4-chloro-2-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add 1-bromopropane (1.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux (approx. 60-65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

After completion, cool the mixture to room temperature and filter off the solid K₂CO₃.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-chloro-1-nitro-2-propoxybenzene as an oil. This intermediate is often used in the next step without further purification.

Part B: Nitro Group Reduction

-

Set up a round-bottom flask with a reflux condenser in a well-ventilated fume hood.

-

Add the crude 4-chloro-1-nitro-2-propoxybenzene (1.0 eq) to a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add ammonium chloride (1.0 eq) and iron powder (3.0-4.0 eq) to the solution.

-

Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring for 2-3 hours. The reaction is often exothermic initially. Monitor by TLC for the disappearance of the nitro compound.

-

Once complete, cool the reaction to room temperature and filter the hot solution through a pad of Celite® to remove the iron salts. Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove most of the ethanol.

-

Add ethyl acetate and water to the residue. Separate the organic layer.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-chloro-2-propoxyaniline.

-

Purify the product by column chromatography on silica gel if necessary.

Conclusion and Future Outlook

The 2-alkoxy substituted 5-chloroaniline scaffold remains a highly relevant and powerful tool in the arsenal of the medicinal chemist. Its proven success in the field of kinase inhibitors continues to inspire the design of new therapeutic agents. Future research will likely focus on incorporating this moiety into novel drug modalities, such as PROTACs (PROteolysis TArgeting Chimeras) and covalent inhibitors. Furthermore, the exploration of bioisosteric replacements for the alkoxy or chloro groups could lead to derivatives with further optimized safety and efficacy profiles, opening new avenues for treating a wide range of human diseases.[6][7][8] The strategic application of this "privileged" scaffold ensures its continued importance in the future of drug discovery.

References

- Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.

-

Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

- Barreiro, E. J., et al. (n.d.).

-

Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

- National Center for Biotechnology Information. (2025, October 23).

- National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

-

Al-Salahi, R., & Geffken, D. (2010). Novel Synthesis of 2-Alkoxy(Aralkoxy)-5-chloro[1]triazolo[1,5-a]quinazolines and Their Derivatives. HETEROCYCLES, 81(6), 1437.

-

ResearchGate. (n.d.). Synthesis, characterization and anticonvulsant activity of substituted 4- chloro-2-(4-piperazin-1-YL) quinazolines. Retrieved from [Link]

- UNT Digital Library. (2026, January 13). Preparation of Alkoxy Derivatives of 2-Chloro-1,4-Naphthoquinone and 2-Chloro-5(8?)- Nitro-1,4-Naphthoquinone.

- PubMed. (2005, December 15). New Heterocyclic Analogues of 4-(2-chloro-5-methoxyanilino)quinazolines as Potent and Selective c-Src Kinase Inhibitors.

- PubMed. (2025, December 5).

- National Center for Biotechnology Information. (2019, November 19). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. PubMed Central.

- Google Patents. (n.d.). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.

- ScienceDirect. (2025, August 26).

- PubMed. (2005, May 5). 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas [correction of cyanopyrazi] as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities.

- PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- PLOS. (2013, April 17).

- ResearchGate. (2026, February 7). Synthesis of Chlorinated 2-(Aminomethyl)- and 2-(Alkoxymethyl)pyrroles.

- Arabian Journal of Chemistry. (2021, September 12).

- National Center for Biotechnology Information. (n.d.). Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. PubMed Central.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas [correction of cyanopyrazi] as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ctppc.org [ctppc.org]

- 7. drughunter.com [drughunter.com]

- 8. chem-space.com [chem-space.com]

Properties of ether-linked chloroaniline compounds

An In-Depth Technical Guide to the Properties and Applications of Ether-Linked Chloroaniline Compounds

Abstract

Ether-linked chloroaniline compounds represent a versatile and highly significant class of molecules in modern chemical science. The unique combination of a chloroaniline scaffold, a privileged structure in medicinal chemistry, with a flexible ether linkage gives rise to compounds with a wide spectrum of biological activities. This guide provides a comprehensive exploration of the synthesis, physicochemical properties, structure-activity relationships (SAR), and diverse applications of these compounds. From their role as potent kinase inhibitors in oncology to their use as effective herbicides and fungicides in agriculture, this document synthesizes field-proven insights and detailed experimental methodologies. We will delve into the causality behind experimental choices and molecular design, offering researchers, scientists, and drug development professionals a foundational resource for leveraging this powerful chemical motif.

Part 1: Foundational Chemistry

The Chloroaniline Scaffold: A Privileged Core

Chloroanilines are aromatic amines where a chlorine atom is substituted onto the benzene ring of aniline.[1] The three primary isomers—2-chloroaniline (ortho), 3-chloroaniline (meta), and 4-chloroaniline (para)—exhibit distinct physical properties and chemical reactivity based on the chlorine's position relative to the amino group.[2][3] The presence of chlorine, a halogen atom, imparts several crucial characteristics:

-

Electronic Effects: Chlorine is an electronegative atom that withdraws electron density from the aromatic ring through the inductive effect (-I). However, it also donates electron density via resonance (+R) due to its lone pairs. This dual nature modulates the pKa of the aniline nitrogen and influences the molecule's ability to participate in hydrogen bonding and other non-covalent interactions.[4]

-

Lipophilicity: The addition of a chlorine atom significantly increases the lipophilicity (fat-solubility) of the molecule, as measured by its octanol-water partition coefficient (logP).[2][3] This property is critical for a molecule's ability to cross biological membranes, a key factor in drug absorption and distribution.

-

Metabolic Stability: The strong carbon-chlorine bond can block sites on the aromatic ring that are susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

These features have established the chloroaniline moiety as a "privileged scaffold" in drug discovery, appearing in over 250 FDA-approved drugs.[5][6] It serves as a cornerstone for designing molecules that target a wide array of biological systems.[5][7]

The Ether Linkage: A Versatile Connector

The ether group (R-O-R') is characterized by an oxygen atom connected to two alkyl or aryl groups. Its inclusion in molecular design offers several advantages:

-

Polarity and Hydrogen Bonding: The C-O bonds in an ether are polar, resulting in a net dipole moment for the molecule.[8] While ethers cannot act as hydrogen bond donors, the oxygen atom is an effective hydrogen bond acceptor, allowing it to interact with biological targets like protein backbones.

-

Structural Flexibility: The ether linkage provides rotational freedom, allowing the molecule to adopt various conformations. This flexibility can be crucial for optimizing the fit within a protein's binding pocket.

-

Chemical Inertness: Ethers are generally unreactive under most physiological conditions, making them stable linkers that are not easily metabolized.[8] This contributes to a favorable pharmacokinetic profile.

Synergy: Combining the Chloroaniline and Ether Moieties

The strategic combination of the chloroaniline scaffold with an ether linkage creates a molecular architecture with significant potential. The chloroaniline often serves as a key pharmacophore, anchoring the molecule to its biological target (e.g., the hinge region of a kinase), while the ether-linked portion can be modified to fine-tune potency, selectivity, and physicochemical properties by extending into other binding pockets or modulating solubility.[9]

Part 2: Synthesis and Characterization

Synthetic Strategies

The construction of ether-linked chloroaniline compounds primarily relies on established nucleophilic substitution reactions.

-

Williamson Ether Synthesis: This is the most common and versatile method for forming the ether bond. It involves the Sₙ2 reaction between an alkoxide (generated by deprotonating an alcohol or phenol) and an alkyl halide.[10] For synthesizing the target compounds, this can be approached in two ways:

-

Reaction of a chloroaniline derivative containing a hydroxyl group with an alkyl halide.

-

Reaction of a chloroaniline with a halo-alkoxy derivative.

-

-

Palladium-Catalyzed Coupling Reactions: Modern cross-coupling methods have greatly facilitated the synthesis of complex aniline derivatives. The palladium-catalyzed C-N coupling (Buchwald-Hartwig amination) can be used to couple an aryl halide with an amine, providing a powerful tool for assembling the core structure.[11]

Caption: Common synthetic routes to ether-linked chloroanilines.

Experimental Protocol: General Synthesis via Williamson Ether Synthesis

This protocol describes a self-validating system for synthesizing a generic ether-linked chloroaniline derivative. Causality is emphasized at each step.

-

Reagent Preparation & Inert Atmosphere (Causality: Preventing Side Reactions):

-

Dissolve the starting phenol (e.g., 4-amino-2-chlorophenol, 1.0 eq) in a dry, aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF). The choice of an aprotic solvent is critical as protic solvents would quench the strong base.

-

Place the reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon). This is essential to prevent the strong base from reacting with atmospheric moisture and CO₂, which would reduce its efficacy.

-

-

Deprotonation to Form Alkoxide (Causality: Generating the Nucleophile):

-

Cool the solution to 0 °C in an ice bath. This helps to control the exothermicity of the reaction between the strong base and the phenol.

-

Add sodium hydride (NaH, 1.1 eq) portion-wise. NaH is a strong, non-nucleophilic base ideal for deprotonating phenols to form the highly reactive phenoxide (alkoxide) nucleophile. The evolution of hydrogen gas serves as a visual confirmation of the reaction.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the phenoxide.

-

-

Sₙ2 Reaction (Causality: Ether Bond Formation):

-

Add the desired alkyl halide (e.g., benzyl bromide, 1.05 eq) dropwise to the solution. A primary or secondary halide is required for an efficient Sₙ2 reaction.[10]

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC). Heating provides the necessary activation energy for the substitution reaction. TLC allows for real-time tracking of the consumption of starting material and the formation of the product.

-

-

Work-up and Purification (Causality: Isolation of Pure Product):

-

Upon completion, cool the reaction to room temperature and cautiously quench with water to destroy any remaining NaH.

-

Perform a liquid-liquid extraction using an organic solvent like ethyl acetate. The desired ether product, being more lipophilic, will partition into the organic layer.

-

Wash the organic layer with brine to remove residual water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel. This step is crucial for separating the desired product from unreacted starting materials and byproducts, ensuring high purity.

-

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The chemical shifts, integration, and coupling patterns provide a detailed map of the proton and carbon environments, confirming the successful formation of the ether linkage and the substitution pattern on the aniline ring.[2][3][12]

-

Mass Spectrometry (MS): Provides the mass-to-charge ratio of the synthesized compound, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[13]

-

Elemental Analysis: Determines the percentage composition of elements (C, H, N), providing further validation of the compound's empirical formula and purity.[12]

Part 3: Physicochemical and Pharmacokinetic Properties

The biological activity of a compound is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME).

Core Physicochemical Descriptors

-

Lipophilicity (LogP/LogD): Chloroaniline compounds are moderately lipophilic, with LogP values typically around 1.8-2.1.[2][3][4] The ether-linked side chain's nature dramatically influences this value. Increasing the length of an alkyl chain or adding aromatic rings will increase lipophilicity, which can enhance membrane permeability but may also lead to off-target effects or poor solubility if too high.

-

Aqueous Solubility: The aniline and ether functionalities can engage in hydrogen bonding with water, but the overall aromatic character often leads to poor aqueous solubility.[1] This is a common challenge in drug development. Prodrug strategies, such as incorporating ionizable amino groups into the ether side chain, can be employed to improve solubility.[14]

-

Acidity/Basicity (pKa): The aniline group is basic, with a pKa around 3.5-4.0.[4] The electron-withdrawing chlorine atom reduces the basicity compared to unsubstituted aniline. This pKa value is critical as it determines the ionization state of the molecule at physiological pH, which in turn affects solubility, receptor binding, and cell penetration.

Data Summary: Representative Ether-Linked Chloroanilines

| Compound ID | Structure | Application | LogP (calc.) | pKa (calc.) | Key Finding | Reference |

| I | 4-(2-chloro-5-methoxyanilino)quinazoline | c-Src Kinase Inhibitor | 4.2 | 5.1 | Sub-micromolar inhibition of c-Src-driven cell proliferation.[15] | [15] |

| II | 2,4,5-trichloro-6-(substituted-phenylamino)isophthalonitrile | Fungicide | >5.0 | N/A | Electron-withdrawing groups on the phenylamino ring enhance fungicidal activity.[12] | [12] |

| III | N-(alkoxymethyl)-2-chloroacetanilide | Herbicide | ~3.0 | N/A | Shows selective herbicidal activity against annual grasses.[16] | [16] |

| IV | 4-amino-3-chloro-5-fluoro-6-(pyrazolyl)-2-picolinic acid | Herbicide | ~2.5 | ~3.8 | Potent auxin herbicide lead structure with excellent activity against broadleaf weeds.[17] | [17] |

Part 4: Structure-Activity Relationships (SAR) and Biological Applications

The true power of this chemical class lies in its tunability. Minor structural modifications can lead to profound changes in biological activity.

As Kinase Inhibitors in Oncology

Ether-linked chloroanilines are a cornerstone of modern kinase inhibitor design.[7] Many kinases are key drivers of cancer cell proliferation and survival.[18]

-

Mechanism of Action: The aniline moiety is an excellent hydrogen bond donor and acceptor, enabling it to form crucial interactions with the "hinge region" of the kinase ATP-binding pocket. This interaction anchors the inhibitor. The chloro-substituent often occupies a small hydrophobic pocket, enhancing binding affinity, while the ether-linked fragment extends into the solvent-exposed region or other hydrophobic pockets, driving potency and selectivity.[9]

Caption: Pharmacophoric interactions of an ether-linked chloroaniline kinase inhibitor.

-

SAR Insights:

-

Chloroaniline Ring: The position of the chlorine atom is critical. For instance, in a series of c-Src kinase inhibitors, a 2-chloro-5-methoxy substitution pattern was found to be highly potent.[15]

-

Ether-Linked Side Chain: The nature of the R-group determines selectivity. Bulky, hydrophobic groups can target specific hydrophobic pockets, while incorporating polar or basic groups can improve solubility and target different regions of the kinase.

-

-

Experimental Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

-

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of ATP remaining after the reaction is quantified using a fluorescent probe.

-

Materials: Kinase enzyme, peptide substrate, ATP, test compounds (dissolved in DMSO), kinase buffer, and a detection reagent kit (e.g., ADP-Glo™).

-

Procedure:

-

Dispense kinase, substrate, and buffer into a multi-well plate.

-

Add serial dilutions of the test compound (e.g., from 10 µM to 0.1 nM) to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent depletes the remaining ATP and converts ADP to ATP.

-

Add a second reagent that uses the newly generated ATP in a luciferase-catalyzed reaction to produce light.

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis: The signal is inversely proportional to kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the kinase activity).

-

As Agrochemicals

The same structural features that make these compounds effective in humans can be harnessed to control unwanted plant growth or fungal infections.

-

SAR Insights: In a series of chlorothalonil derivatives, which feature a chloroaniline-like structure, it was found that adding an electron-withdrawing group like NO₂ to the 4-position of the phenylamino ring significantly enhanced fungicidal activity against cucumber downy mildew.[12] Similarly, chloroacetanilides with ether linkages show potent and selective herbicidal properties.[16] The specific arrangement of chloro- and ether-linked groups is key to their activity as synthetic auxin herbicides.[17]

-

Experimental Protocol: Mycelium Growth Inhibition Assay

-

Principle: This method assesses the direct effect of a compound on fungal growth.[13]

-

Materials: Fungal strain (e.g., Rhizoctonia solani), Potato Dextrose Agar (PDA), test compounds (dissolved in acetone or DMSO), sterile petri dishes.

-

Procedure:

-

Prepare PDA medium and autoclave to sterilize. Cool to approximately 50-60 °C.

-

Add the test compound to the molten agar to achieve the desired final concentrations (e.g., 6.25, 12.5, 25, 50 mg/L). Pour the mixture into sterile petri dishes and allow to solidify.

-

Inoculate the center of each plate with a small disc (e.g., 5 mm diameter) of mycelium from an actively growing fungal culture.

-

Incubate the plates at a suitable temperature (e.g., 25 °C) for several days, until the mycelium in the control plate (no compound) has grown significantly.

-

-

Data Analysis: Measure the diameter of the fungal colony in both the control and treated plates. Calculate the percentage of growth inhibition relative to the control. Determine the EC₅₀ value (the effective concentration to inhibit 50% of growth).

-

Part 5: Conclusion and Future Outlook

Ether-linked chloroaniline compounds are a remarkably fruitful area of chemical research, bridging the gap between drug discovery and materials science. Their synthetic accessibility and the predictable influence of their core components on physicochemical and biological properties make them an ideal platform for rational design. The core principles of hinge-binding in kinases and the modulation of lipophilicity and electronics for agrochemical applications demonstrate the broad utility of this scaffold.

Future research will likely focus on several key areas:

-

Targeting Novel Kinases: Applying this scaffold to inhibit newly identified kinases implicated in diseases like cancer and autoimmune disorders.

-

Improving Drug-like Properties: Developing novel prodrug strategies and formulations to overcome solubility and bioavailability challenges.[14]

-

Combating Resistance: Designing next-generation derivatives that are active against resistant strains in both medicine and agriculture.

-

New Synthetic Methodologies: Discovering more efficient, selective, and environmentally friendly methods for their synthesis.[19]

The continued exploration of the chemical space around the ether-linked chloroaniline core promises to yield new and powerful tools for improving human health and agricultural productivity.

Part 6: References

-

The Double-Edged Sword: Unveiling the Biological Activities of Chloranil and Its Derivatives - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsKQCOa4A5747TMfe6KeO3CeO9O8q_-rWNvJvVMP3edIMbK9PoRyrF9ORjJCXXtmDfibodn4a0pQNkW3G6Zfiw5GHQYz6H-5-jnKdi3n2pXEncdxbuw6tzuGMbEY_NmvhmlI0GW3wWUTLtGQS6wlcUPLSEN_LtJ1isK-frdYDqa460JcoNe9COoH1yBetekX9iJFxkYNYn1Epjj7NxM_Gdhh3cKeVQ8767knML8_1JUuNASkmhU2KG]

-

Application Notes and Protocols: Leveraging 4-(3-Chloro-4-fluorophenyl)aniline in Kinase Inhibitor Drug Discovery - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4tdv5sYrMQJ72lXlwU1wN3JvA7xes8rjoFodK2XEBqQCHT40l6hwXJRP3pZjFxFFSom1RkyEWBY5dYsHwGbnrm1Z1nTIm0WiSB2DTApxHO4q_PD_MX7WbFSarSNB2f_AjHk8dANCT92kMZT8a2QdIMwz7SutOnJ61ItlCviYAmxYDTwlg8tghw7Ad53LyQQTitknBzY429Lu8HKlkc3YreADYq5QOwOhyMW__u24OIdmYu_8yeYoHrMqvqFv5kloN4xXT2yi3TtYTCLmo]

-

Design, Synthesis, and Structure-Activity Relationship of Novel Aniline Derivatives of Chlorothalonil | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRaV1K6ESXvGGBBqwtZRljRXeBx7XmzF_RbD5Zx0rgvbWBSwkrBQeOgk2g-Pq5jvIr18Y_UpP-GrMXScnXzxs9cuqRe484zBbogTyg45LC2aiJy6f2mEqAe6ak3x43AD9esvY5XzijI0qmS9pfesrrsaAXQnS-jCyUCypupz5bprcXcJCArcBUFoyZegapCgNgy6BRDIHWCWQBi4Qbjlw4K9G_iTgAtX072c0ZeTt9tIFC_vHX8JSp09aSqG2PHLQYOb3NeRDWmaAFNTfSidijn-o=]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDBWv7aBtksXOU1EQ-P39UhRjixBHeliJ0bMwgv8w6pM4ak6xeZuHcVgMh5V4uU9flcej-V6I6iT_BR10QZddZj4_szqKBlVvNBFToJvC0rBej5ndUS8CHFdBgfDXzHLWnbCUk2VAYyGGV6rI=]

-

Chloroacetanilides, their preparation, their use, compositions containing them, and method of combating undesired plant growth - Patent 0123327. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNBXBe9iAFoFrg9WYA87KuOxTBvDuwE0RdW2Zi-qFv7fSogcSE6eEg0rm8iFss3rEHR2QlqiLGSJIFKanWSK40mVs31k34RJ3z-kN-Bv2u5nsRnpFZ8F6Se7T593rjI4ZIOYoJTe2jYiklqAjeb6WF4rXFKpnWAXVn4njPt7iJCNFWIZsQg6Xkl5zBCz2GQe0D6T_tjJmMIZaGes8NPkVI69T2j9k1O8iWBdM=]

-

New Heterocyclic Analogues of 4-(2-chloro-5-methoxyanilino)quinazolines as Potent and Selective c-Src Kinase Inhibitors - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz4urTh7sB6lrQNn5nquKQI5TqRfSCkoyhcfoT74-zsO2LvmaTY4CRWzno2Hzm8R-TcWt6QL-IzP38iOWrII7th3iNJIX5EZWAGd37ungeORvtBpUR2yB7cYtKIJqXwYij29Ff]

-

4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhQSZu_321ysc7e0sejsMF9fgzFN55a2rGy4hfJW3Sb9OhvyayP6KXcE-VE6WH19IeXDP1qHmGvCnEsAeC1xXl-bA-X0XGJhTDanzH8vR3zZHafniXuRPK6rOQaRq6Qt_cjTdxoY04vFxQ-fh7yAzSSqhfVA==]

-

Application Notes: 3-Chloro-5-(4-fluorophenyl)aniline in Kinase Inhibitor Scaffolding - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5_xLaIBEodcWTDr9S5fyE4w7SbGFz6_V9qdgP8Hk3lzkBtpRfFUW7pWWV-ANv4UmxbmFQZOd8jeJ5OLvtD7VO87yVAeCOw31ej0wjXWZKY916OdjQ5aXHaw9Cj4egAbQl6tBtM0Jzx9GX0TX0Qhx9tZ7C8KbvmogVWRjRGBWJ_QQE-K94C0eRqDmOZiYVBqZWUucFU4rSGOZG2CUZ9zD9kznanVn-T3zsRYrgTFF6Kw==]

-

Chemical Compounds as Inhibitors of Kinase Activity for the Treatment of Cancer and COPD - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxEZdsFsZ_zY9TWCTIE0Z7PCOV5XCy1alKsoFHshVafXe4NA7YFPm-EVn9Cnu1p7OtfHtr67vyM_mt-sKo-vbdRm3j9k_gBAv86k8URRxFjs3wmayV3gXfKJ6Ga0l54aHrkZ8MoMhIPG6lKoE=]

-

Synthesis of Organochlorine Herbicides and Comparative Evaluation of the Herbicidal Activities of their Acids and Alkali Metal Salt - theijes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMaD5tkEOFbQUrS6BLa3Gxl2Azcse_B3TgYPpnH0buq77CmQSrgs1EaHG_6NSOIifUnxbtEOJIK1Ka8JRR56G_RbMyek545rP0az3GTKyxTejm9X0h5KAY5sU_PSRnmSEzT3TdX0qffu4mAiCLBSBgalapqPf_V7Zj]

-

Identification and Structure-Activity Relationships of Novel Compounds that Potentiate the Activities of Antibiotics in Escherichia coli - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeWhWhyxvLq5pRkxD37TjBo_pcHvXbu6CYpbqplcLYGMu5wgRPd-nLkB3hFamOskD8_oHSA3LZyu_Fz8-psLm0NAlR58DW10YhoqRzVdEEwRWy_j0kjdjDWfkw1grw6rUgn8kZt4WzEobu3rE=]

-

Effect of structural factors on the physicochemical properties of functionalized polyanilines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI0_afnCwmCfA_9YnDiR8X4vjbckcVuehDt9RYFJCIQqIrCfHefVx9_iNFb91seEOZFAuh-CydFf8TzCMsO_OECjdBx4VvmDYF-ZjG-0hJJ8RbFLY5DZHtDIKnDx9yFLNHPRpZ8fIiPrErxdtz81O-eXw_lLE-bxtcI6_XX0OhnnonYG9tXxOqoUxJmQgv8Rhz-cRdwjAfGaUsWFGqjU_LeKdblPDS2Y5QLzFMNH42epDAKBMJOk3809VrgVH78cKmCSXX3801S22moiM=]

-

3-Chloroaniline Properties - EPA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHd4h_OSmg9_t2I-jXGWTqT00X3Ukcs1GSS8jY0E-Vclp7tGS_tA4lK-OswLxisLG8aRl79s4BGfeicQvlujrNIBr_gnypYJDU2wIc_VUJgADBCJX76qYbFWKbRrf8zZQZaoTIn8wp63YkGFg0EGP7yNL93iauXcj1yuGE5wRc=]

-

3-Chloroaniline | C6H6ClN | CID 7932 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG9RavNB8h_jIqDMH5_NoB1xLyX3J6JPMS5pYTt_zpTPhgA-fWE3n2papF6yTsz00IqlRKyci-ib4neCgc29iiPjr7W64CuDixXITF01dQC17NGUgsCWywu46N0zG1HmdGg_rwxWkOC2GkmKvIraAAWtqGlw==]

-

Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0wtR3NqyexpekRoEjl6LllgsDAy8-hksx0sq35ycA6aBsSl_hTrmLHasCHwm82_8Odoe2EagdxJAR6G0fwyYkSgkgXcelOxZrAjahc8AUQnskCGh0i5SigEmoQhlcy1ZF-xsB]

-

Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEegyYstEyschM-BH3vrsHiyR93IfJS4dfThlYxngEoZkp1vAlQZaGZT_pPsHLYjlvAAyclTqR8SwKeeLYhrOPQzCvVeF60-KhNGObQ9Abi-fTmZCbsusaUbmhxL49ZgRCINGtMakGDQNP3GY=]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiFc4qPcyWM34DwQ8YPsIYiKb_cemLK328MMNtSYr6ZL4snlnP8oKGYy0qeRYSW_eGgMR62vsA4W_Hov9E4EU8uR7uRAi1QiR2NzFcpfYr9HWsOEkqncc8jVbTky34CT4lMB3x]

-

Chloroaniline - Grokipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdAMg9i3x_xUogo98POQ_Wrgvw3hvQJA1LelFTcjxBn2eIjBfi-SB4gg-UdFxbqHFYtZSOSZIqOzrp9PJ7HIcfUGAWsujiDUbb7k7eToIgUcyb20DHApPEPVsTRKQw6OQdFVUW]

-

Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPhlFkZnKJbBupNfoY6_vzqc_BGGcWJ-yn66kvLifEZV5a7lLGeBPepGhsCMfUraFLN45Dja1uMD1TTpyq-rnYrmn6Al87v6pqwz7leDmHTF4qg-zEBwCViMgl9pJZtsR91NM=]

-

Physical and Chemical Properties of Ethers | CK-12 Foundation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvvHsWkPGxWgOcmqtG7LSMwrHOQAd3pT3AfBudox4EjkmO2lCC8dPRjtxgBbYJ_4EF9GYroaehz8499jn54AcgoiE8NHvsGYNFb-bea83w1H2-RJrMiK9rUmdSBDdS1jlV3YSBA2f10Eu3tEXulJdez8WqZpTw3tz1EK8jJhzbjRA2tdHlba2toFUyiCfjSMdwvBW64tPmYoJ0SViG5FgyDNtnJidc4tfb7IW7P1_AiQrtVg0=]

-

Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXn5ukSaZ_buqpchnfs5XmxoW-CURXsTTK3VYqDMCWDPcvaTS06yhgIzZxhH-GUp_NMXbuJA87LwvUKesUs-XCbbEWzMdJkuSSiktY3Led2b_HAwsvYfeIT967d0RaWXJ6zXo=]

-

WO2003090912A1 - Pyrrolo-triazine aniline compounds useful as kinase inhibitors - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvPtyST5uI__dlYYCZtJsI71vhmvk8BuIRIRoogeRkjAigHNmxGQ8yBX2gtxK_kMGPf6Af4IqL9uytS2adjLFuRQxd2j1rmpIZB3QA6gOXFoXSlkcsvzlpQt66zibDGiT747jVK-MNxWC1fp6Dbg==]

-

Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgCOZRxQXmvK2DdG7XS2fuA3v-i_6qwSs5WEnQnQObGT1idM9LZAwVB0u6Frkx6JDEGSAjPAsphMuvUy9WbwhFVS8GzPPtiK-rWGWxkjnsqRuNYqyV7vKxtmeAcXx8UiWj_OJ-ABe5lmBZADj041nbpxC6st7U]

-

9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjf7TMy1ndRVq3vioGLn28QTEaudR0tNrMEj1w_AnDqB-2-6mTTXGyv0T9rLP5cj66fzUWMQ5QXn9qJ_F0aUctvXXnL89wGkiRUd4olp0xxxKmZLXbEW1meMshKlVWx9VhjbgJhAO4jKoJ5unta72f94nUlMwUi3BSZbjI37ugx-VyHGEP-P1m6yW8DSDpwB7UF9t6Zl1PWUkg5rVlqsImruo=]

-

Synthesis of 2-Alkenyl-Tethered Anilines - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKj6DNh7YDpGDY_KkllKN8bNkUUGWrG_UfMdptf0bnVNO2naOo8rUe9fLIm833FPCSEe-uog2BYiluj1otcG8LcMd5tZp6l_eJkWddgclhLt4bpJD7xQxMR0EHAGzwIh9lmQ8atIks-p-QcGA=]

-

18.2: Preparing Ethers - Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETnSIL9TeqIa-mGeUSCTnRXN1emkcPUAR0OJyDPdfXuilQC3eJS7bMfssq-xZziecXt5CZAD6sbYtoOm7RtWgf35tvhr74dcrlKvh-9iFNgLYT0sWGK5Wb4Mmonrpl3RiiU6JhBrJVw4mOtIwW6LwlMZ5KBEdoq_UxJnGsKqv5DRRRDMDzS8L52pabHG37l609iK9nR944QzMYNlwmQLb3E2Q7BZIE7J3AQcipZfb09P9NOvOyjCAWWnB3mZ9WBeP_RPBD22nOVC0HVzyNc2DWSxZZ19bjqio6V3XBOjHe]

-

Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1 - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEva3GjbeoXHM5cBsyliHh9Y_ikSjnLOSyZ8P0vbWGgLf_OFWbs5U9YBY3pGO0TqKUt3yVWRTJ1DImhdrR10fLVKgWLCykhY1k_KhnjBfAqoGH_PbjfOLag8CrD0EsyHrdM692XtmrqzvVTr1-b8Yp4MYF_e5-73bN7Us-liLNSkQUdWjQWKXlFqSMaMhSr8JMoOBa5i0dXaMRDiGicm46nrh12XNO7qgyAG9lUhmlrNXHgjwVVjdHc2T4E6xJJdZlaT2AZDK3SP3RWKZvzJNbefyQ=]

-

Groundbreaking light-driven method to create key drug compounds | ScienceDaily. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF_-PisqViUI3i_brkhfOIwsP799I8VzTBdhV3jkl4X9n22UKUruKWGZlYbvjJxWBU0fbdxg7eL9aD5W0dMMrv8VradhAcq6KB1hXFMDcErLrteHO3kK9OShz7bI9mdJFzT3Mgbh00mOmVtwLgSD6m3Vv_FEcrqtzI]

-

(PDF) Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ9rOjMy_rO_NuGreAzZb_gFXrX7TMCBqiRfeZ8ccZPER7JvcKpOYUMGoMJY6fZBuUKMLAdxKwIGvJGKjgW2GFo4xOh8mVcsSa55Jc0gqxTMlA48lrBV-6MYpFqhdZ-Pig5zj_kuaYKoHc4LwigTV461eldIVBG99u8R5y_x5LQbaat_abtny-lznsEsdxEg8IpJ3c8RU1QNTjHCQbomNqVx12tFxh7AgXsYikc7kcsmK97roaJwgSwhLtNayq3oH4_YP81d1rVs-2yHM=]

-

Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-Triggered Release Mechanism: A Case Study Improving the Solubility, Bioavailability, and Efficacy of Antimalarial 4(1 H)-Quinolones with Single Dose Cures. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSMAonyMiJP1zbD6dx0Jlj10F0betupsNjXOOK4v_0d2kyxmtD8OcWFWzM2_A3hjeJjF84ERk_9RgZv5wG_QwStRldusI3cSP5REgYySvK3T23RcOaip0zGgd38jS-f5NyaafjAHypLpm-hq6KRCyd0k9I7j-jNl7S96Jo8xKSQcT5vFBv-Y-vPqlczUFfhzDoWozaEAco_nMp21kR0Bo_fgBJl13eMXANTH_kwiiTaqlJe2haUIYHbkqPiCZCwvexA1pffRptpNaR2o4QAbEFMMhKHnFKiBsJp8GmIVqUwzYG0AuAsZUdkUKsTG7eYShA2tdIi_lVCxfcvsIseElbKMoz03vZs3xJ_FW-euAj-L5sauEhzA==]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 11. Synthesis of 2-Alkenyl-Tethered Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ctegd.uga.edu [ctegd.uga.edu]

- 15. New heterocyclic analogues of 4-(2-chloro-5-methoxyanilino)quinazolines as potent and selective c-Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chloroacetanilides, their preparation, their use, compositions containing them, and method of combating undesired plant growth - Patent 0123327 [data.epo.org]

- 17. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids | MDPI [mdpi.com]

- 18. Chemical Compounds as Inhibitors of Kinase Activity for the Treatment of Cancer and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sciencedaily.com [sciencedaily.com]

5-chloro-2-(2-ethoxyethoxy)aniline molecular weight and formula

This in-depth technical guide details the physicochemical profile, synthetic methodology, and pharmaceutical applications of 5-chloro-2-(2-ethoxyethoxy)aniline (CAS 946772-83-4).

CAS Registry Number: 946772-83-4 Role: Advanced Intermediate for Kinase Inhibitor Development

Executive Summary

5-chloro-2-(2-ethoxyethoxy)aniline is a specialized aromatic amine building block used primarily in the synthesis of small-molecule kinase inhibitors. Its structural motif—a 2-alkoxy-substituted aniline—is a "privileged scaffold" in medicinal chemistry, designed to bind to the hinge region of ATP-binding sites in enzymes such as EGFR, ALK, and BTK. The 2-ethoxyethoxy tail provides critical solubility enhancements and solvent-front interactions, distinguishing it from simpler methoxy analogs. This guide outlines its characterization, validated synthesis routes, and handling protocols for drug development workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

This molecule combines a lipophilic chlorobenzene core with a hydrophilic glycol ether chain, resulting in an amphiphilic profile suitable for oral drug delivery systems.

| Property | Specification |

| IUPAC Name | 5-chloro-2-(2-ethoxyethoxy)aniline |

| CAS Number | 946772-83-4 |

| Molecular Formula | C₁₀H₁₄ClNO₂ |

| Molecular Weight | 215.68 g/mol |

| Exact Mass | 215.0713 |

| Appearance | Off-white to pale yellow solid / crystalline powder |

| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water |

| LogP (Calc) | ~2.1 (Moderate lipophilicity) |

| pKa (Conjugate Acid) | ~3.5–4.0 (Weak base due to electron-withdrawing Cl and O) |

Structural Analysis

-

Aniline Core: Provides the primary hydrogen bond donor (NH₂) for interaction with the kinase hinge region (e.g., backbone carbonyls).

-

5-Chloro Substituent: Fills hydrophobic pockets (e.g., the "gatekeeper" region) and metabolically blocks the para-position to the amine.

-

2-(2-Ethoxyethoxy) Chain: A solubilizing ether tail that extends into the solvent-exposed region of the protein, improving pharmacokinetic (PK) properties.

Synthesis & Manufacturing Protocol

The synthesis of 5-chloro-2-(2-ethoxyethoxy)aniline is best achieved through a convergent two-step sequence starting from 4-chloro-2-nitrophenol . This route avoids the formation of regioisomers common in direct chlorination methods.

Reaction Scheme (Graphviz Visualization)

Caption: Two-step synthetic pathway involving O-alkylation followed by chemoselective nitro reduction.

Detailed Methodology

Step 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Install the glycol ether chain while preserving the nitro group.

-

Reagents: 4-Chloro-2-nitrophenol (1.0 eq), 2-Ethoxyethyl bromide (1.2 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: DMF (N,N-Dimethylformamide) or Acetone.

-

Protocol:

-

Dissolve 4-chloro-2-nitrophenol in DMF.

-

Add

and stir at RT for 30 min to form the phenoxide anion (color change to bright yellow/orange). -

Add 2-ethoxyethyl bromide dropwise.

-

Heat to 60–80°C for 4–6 hours. Monitor by TLC (hexane/EtOAc 7:3).

-

Workup: Pour into ice water. The intermediate 4-chloro-1-(2-ethoxyethoxy)-2-nitrobenzene will precipitate or form an oil. Extract with EtOAc, wash with brine, dry over

.[1]

-

Step 2: Nitro Reduction

Objective: Convert the nitro group to the target aniline without dechlorinating the ring.

-

Choice of Method: Iron/Ammonium Chloride (

) is preferred over catalytic hydrogenation ( -

Reagents: Iron powder (3-5 eq),

(5 eq), Ethanol/Water (4:1). -

Protocol:

-

Suspend the nitro intermediate in Ethanol/Water.

-

Add

and heat to reflux. -

Add Iron powder portion-wise (exothermic).

-

Reflux for 2–4 hours. Reaction is complete when the yellow nitro color fades to a pale amine color.

-

Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate. Neutralize with saturated

and extract with DCM. -

Purification: Recrystallization from Ethanol/Hexane or Column Chromatography.

-

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.

1H-NMR Spectroscopy (400 MHz, DMSO-d6)

-

Aromatic Region (3H):

- 6.85 (d, J=8.5 Hz, 1H, H-3): Ortho to alkoxy group.

- 6.65 (d, J=2.5 Hz, 1H, H-6): Ortho to amine, meta to chloro.

- 6.55 (dd, J=8.5, 2.5 Hz, 1H, H-4): Meta to alkoxy.

-

Amine (2H):

-

4.80 (br s, 2H,

-

4.80 (br s, 2H,

-

Glycol Ether Chain (9H):

-

4.05 (t, 2H,

-

3.70 (t, 2H,

-

3.50 (q, 2H,

-

1.15 (t, 3H,

-

4.05 (t, 2H,

HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV at 254 nm.

-

Retention Time: Expect elution at ~6.5 min (moderate hydrophobicity).

Applications in Drug Discovery[5][8][9][10]

This molecule is a pharmacophore scaffold specifically for Type I and Type II kinase inhibitors.

Mechanism of Action (Kinase Binding)

The 5-chloro-2-alkoxyaniline motif is designed to interact with the ATP-binding pocket of kinases (e.g., EGFR, BTK, ALK).

-

Hinge Binding: The aniline

acts as a hydrogen bond donor to the hinge region backbone carbonyls. -

Hydrophobic Pocket: The 5-Cl substituent occupies a hydrophobic pocket (often the "gatekeeper" or "selectivity" pocket), increasing potency.

-

Solvent Interaction: The 2-ethoxyethoxy tail projects into the solvent channel, improving water solubility and potentially interacting with specific residues (e.g., Cys or Lys) near the pocket entrance.

Pharmacophore Logic Diagram

Caption: Interaction map of the scaffold within a typical Kinase ATP-binding pocket.

Safety & Handling (MSDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline amine (darkening over time).

References

-

ChemicalBook. (2024). 5-CHLORO-2-(2-ETHOXYETHOXY)ANILINE Properties and CAS 946772-83-4. Link

-

PubChem. (2024). Compound Summary: 2-Alkoxy-5-chloroanilines. National Library of Medicine. Link

-

BenchChem. (2025).[1][3] Synthesis of 5-Chloro-2-(propan-2-yl)aniline Derivatives (Analogous Chemistry). Link

-

World Intellectual Property Organization (WIPO). (2021). WO2021097207A1 - Improved synthesis of KRAS G12C inhibitor compounds. (Demonstrates utility of substituted anilines in kinase synthesis). Link

Sources

Structural Informatics and Synthetic Utility of 5-Chloro-2-(2-ethoxyethoxy)aniline: A Comprehensive Guide

Executive Summary

In modern drug discovery and agrochemical development, functionalized anilines serve as critical building blocks for synthesizing complex heterocyclic scaffolds. 5-Chloro-2-(2-ethoxyethoxy)aniline (CAS: 946772-83-4) is a highly specific, bifunctional intermediate. This whitepaper systematically deconstructs its nomenclature, physicochemical properties, and synthetic applications, providing a field-validated protocol for its utilization in standard coupling reactions.

Chemical Identity and Nomenclature Systems

The identification of complex organic intermediates relies on standardized nomenclature systems. Understanding the synonyms for 5-Chloro-2-(2-ethoxyethoxy)aniline requires analyzing the hierarchical rules of chemical naming.

-

IUPAC Name: 5-Chloro-2-(2-ethoxyethoxy)aniline. Under IUPAC rules, the primary functional group (the amine,

) dictates the parent structure as "aniline" and establishes the C1 position on the benzene ring. To minimize the locant numbers for the remaining substituents, the extended ether chain (2-ethoxyethoxy) is placed at C2, and the chloro group is assigned to C5. -

CAS Index Name: Benzenamine, 5-chloro-2-(2-ethoxyethoxy)-. The Chemical Abstracts Service (CAS) utilizes an inverted naming convention for indexing. The parent ring system ("Benzenamine") is listed first, followed by the substituents in alphabetical order.

-

Common Synonyms:

-

2-(2-Ethoxyethoxy)-5-chloroaniline (emphasizing the ortho-ether substitution).

-

5-Chloro-2-(2-ethoxyethoxy)benzenamine (hybridizing IUPAC numbering with the CAS parent name).

-

Fig 1. Logical derivation of standard nomenclature and synonyms for CAS 946772-83-4.

Physicochemical Profiling and Causality

The physical properties of 5-Chloro-2-(2-ethoxyethoxy)aniline dictate its behavior in synthetic workflows. The table below summarizes its quantitative data and the mechanistic causality behind these values.

| Property | Value | Mechanistic / Practical Significance |

| CAS Registry Number | 946772-83-4 | Unique identifier for database retrieval and procurement. |

| Molecular Weight | 215.68 g/mol | Falls well within Lipinski's Rule of 5; ideal for fragment-based drug discovery (FBDD)[1]. |

| Boiling Point | 334.2 ± 32.0 °C (Predicted) | Indicates low volatility; requires high-vacuum conditions if distillation is attempted[2]. |

| Density | 1.175 ± 0.06 g/cm³ (Predicted) | Typical for halogenated aromatic compounds; heavier than aqueous solvents[1]. |

| pKa | 3.62 ± 0.10 (Predicted) | Reduced basicity compared to unsubstituted aniline (pKa ~4.6) due to the electron-withdrawing -Cl group[2]. |

Expert Insight on Reactivity: The predicted pKa of 3.62 highlights a critical synthetic challenge[2]. The meta-chloro substituent exerts a strong inductive electron-withdrawing effect (-I), pulling electron density away from the aromatic ring. This destabilizes the conjugate acid and reduces the nucleophilicity of the primary amine. Consequently, standard coupling reagents (like EDC/NHS) often result in poor yields when reacting with this specific aniline, necessitating the use of highly active uronium-based coupling agents (e.g., HATU).

Experimental Methodology: Standardized Amide Coupling

To overcome the reduced nucleophilicity of 5-Chloro-2-(2-ethoxyethoxy)aniline, the following self-validating protocol utilizes HATU and DIPEA for robust amide bond formation.

Reagents Required

-

Amine: 5-Chloro-2-(2-ethoxyethoxy)aniline (1.0 equiv)

-

Acid: Target Carboxylic Acid (1.1 equiv)

-